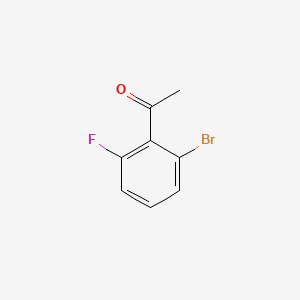

1-(2-Bromo-6-fluorophenyl)ethanone

Description

Contextualizing Halogenated Aryl Ethanones in Modern Synthetic Chemistry

Halogenated aryl ethanones are a class of organic compounds characterized by an ethanone (B97240) group attached to a halogen-substituted aromatic ring. These compounds are of paramount importance in synthetic chemistry due to the diverse reactivity imparted by the halogen and carbonyl functional groups. nih.gov The nature and position of the halogen atom on the aromatic ring significantly influence the compound's chemical behavior, making them valuable precursors for a variety of chemical transformations. nih.gov

Aryl halides, in general, are fundamental starting materials for numerous metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The presence of an acetyl group, as in aryl ethanones, provides an additional site for chemical modification, further expanding their synthetic utility.

Overview of Research Trajectories for 1-(2-Bromo-6-fluorophenyl)ethanone

This compound, with its distinct ortho-bromo and ortho-fluoro substitutions, presents a unique set of steric and electronic properties. This specific arrangement of functional groups makes it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science. nbinno.com Research efforts have been directed towards exploring its utility as a versatile building block for constructing complex molecular architectures, particularly heterocyclic compounds.

The presence of both bromine and fluorine atoms allows for selective transformations. The carbon-bromine bond is typically more reactive in cross-coupling reactions than the carbon-fluorine bond, enabling sequential functionalization of the aromatic ring. This differential reactivity is a key aspect of its synthetic value. Current research continues to uncover new applications and synthetic methodologies involving this compound, highlighting its growing importance in the field.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 928715-37-1 nih.govvibrantpharma.com |

| Molecular Formula | C8H6BrFO nih.govvibrantpharma.com |

| Molecular Weight | 217.04 g/mol nih.govvibrantpharma.com |

| Physical Form | Colorless solid geno-chem.com |

| Purity | Typically ≥97% vibrantpharma.comgeno-chem.com |

| SMILES | CC(=O)C1=C(C=CC=C1Br)F nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLLHQUYOLPVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735282 | |

| Record name | 1-(2-Bromo-6-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928715-37-1 | |

| Record name | 1-(2-Bromo-6-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromo-6-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Bromo 6 Fluorophenyl Ethanone

Established Synthetic Routes and Process Optimizations

The preparation of 1-(2-bromo-6-fluorophenyl)ethanone primarily relies on liquid-phase synthesis, with various approaches being explored to enhance efficiency and yield. While dedicated solid-phase methodologies for this specific compound are not extensively documented, principles from broader ketone synthesis on solid supports can be adapted.

Liquid-Phase Synthesis Approaches for this compound

Established liquid-phase syntheses of this compound and its analogs often employ classical organometallic reactions or electrophilic aromatic substitutions.

One documented method involves the reaction of a Grignard reagent with an appropriate electrophile. Specifically, the synthesis can be achieved by reacting 2-bromoacetophenone (B140003) with a 6-fluorophenylmagnesium solution. This reaction is typically conducted under an inert atmosphere and at low temperatures to control reactivity and minimize side products.

Another prominent strategy is the Friedel-Crafts acylation . nih.gov This involves the reaction of a substituted benzene (B151609) ring with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical starting material would be 1-bromo-3-fluorobenzene (B1666201), which is commercially available. This would be acylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) with a catalyst such as aluminum chloride. The primary challenge in this approach is controlling the regioselectivity of the acylation to favor the desired ortho position to the bromine atom.

A third potential route involves the use of organolithium reagents. Ortho-lithiation of 1-bromo-3-fluorobenzene can be achieved using a strong lithium base like n-butyllithium, followed by quenching with an acetylating agent. The directing effect of the fluorine and bromine substituents would be crucial in determining the site of lithiation. epfl.ch

The table below summarizes potential liquid-phase synthetic routes.

| Reaction Type | Starting Materials | Reagents | Key Considerations |

| Grignard Reaction | 2-Bromoacetophenone, 6-Fluorobromobenzene | Magnesium, Inert solvent (e.g., THF) | Low temperature, inert atmosphere to prevent side reactions. |

| Friedel-Crafts Acylation | 1-Bromo-3-fluorobenzene | Acetyl chloride/Acetic anhydride, Lewis acid (e.g., AlCl₃) | Control of regioselectivity, potential for isomer formation. |

| Ortho-lithiation | 1-Bromo-3-fluorobenzene | n-Butyllithium, Acetylating agent | Strong base required, low temperature, control of regioselectivity. |

Solid-Phase Synthesis Methodologies for this compound

While specific solid-phase syntheses for this compound are not prevalent in the literature, the principles of solid-phase organic synthesis (SPOS) of ketones can be applied. This approach offers advantages in purification and automation. A plausible strategy would involve attaching a precursor to a solid support, carrying out the key bond-forming reactions, and then cleaving the final product from the resin.

For instance, a resin-bound equivalent of 1-bromo-3-fluorobenzene could be envisioned. This immobilized substrate could then be subjected to reaction conditions similar to liquid-phase synthesis, such as a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction to introduce the acetyl group. The final ketone would then be cleaved from the solid support. The choice of resin and linker would be critical to ensure stability during the reaction sequence and efficient cleavage of the target molecule.

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of this compound reveals several strategic disconnections and corresponding precursor choices.

The most direct retrosynthetic disconnection is of the carbon-carbon bond between the carbonyl group and the aromatic ring. This leads to two primary synthetic strategies:

Formation of the aryl-ketone bond: This approach considers the aromatic ring and the acetyl group as separate synthons.

Precursors: 1-bromo-3-fluorobenzene and an acetyl cation equivalent (e.g., from acetyl chloride). This points towards a Friedel-Crafts acylation as the forward synthetic step.

Precursors: A 2-bromo-6-fluorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) and an acetylating agent (e.g., acetyl chloride or acetic anhydride). This suggests a nucleophilic addition-elimination pathway.

Modification of a pre-existing acetophenone (B1666503): This strategy involves modifying a functionalized acetophenone.

Precursor: 2-Fluoroacetophenone. The synthesis would then require a regioselective bromination at the ortho position. This can be challenging due to the directing effects of the acetyl and fluoro groups.

The selection of precursors is guided by commercial availability, cost, and the efficiency and selectivity of the chosen synthetic route. 1-Bromo-3-fluorobenzene is a readily available starting material, making the Friedel-Crafts acylation and ortho-lithiation routes synthetically attractive.

Principles of Green Chemistry in the Synthesis Design of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of less hazardous reagents, solvent minimization, and improved atom economy.

For instance, traditional Friedel-Crafts acylations often use stoichiometric amounts of aluminum chloride, which generates significant acidic waste during workup. nih.gov Greener alternatives include the use of catalytic amounts of more environmentally benign Lewis acids or solid acid catalysts that can be recycled.

The use of enzymatic or biocatalytic methods represents another green approach. While not specifically documented for this compound, enzymatic processes for the production of other acetophenones have been developed. ucl.ac.uk Such methods can offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation.

Solvent selection also plays a crucial role. Replacing hazardous chlorinated solvents with greener alternatives like ionic liquids or even performing reactions under solvent-free conditions can significantly improve the environmental profile of the synthesis.

Scale-Up Considerations and Industrial Synthesis Perspectives for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Safety: Reactions involving highly reactive intermediates, such as organolithium or Grignard reagents, require strict control of reaction parameters like temperature and inert atmosphere to prevent runaway reactions. The handling of corrosive reagents like acetyl chloride and Lewis acids also necessitates specialized equipment and safety protocols.

Process Optimization: For industrial production, optimizing reaction conditions to maximize yield and throughput is critical. This includes fine-tuning parameters such as reaction time, temperature, and catalyst loading. The development of a robust purification method to obtain the product with the desired purity is also essential.

Reactivity Profiles and Transformational Chemistry of 1 2 Bromo 6 Fluorophenyl Ethanone

Halogen Reactivity and Cross-Coupling Strategies

The bromine atom of 1-(2-bromo-6-fluorophenyl)ethanone is a key handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups. A typical reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system. google.com The reaction is generally robust and tolerates a wide range of functional groups.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(2-Acetyl-3-fluorobiphenyl)ethanone |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)ethanone |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 1-(2-Fluoro-6-(pyridin-3-yl)phenyl)ethanone |

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction of this compound with various terminal alkynes can lead to the synthesis of a range of 2-alkynyl-6-fluoroacetophenones, which are versatile intermediates for further transformations.

Table 2: Illustrative Sonogashira Coupling of this compound

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 1-(2-Fluoro-6-(phenylethynyl)phenyl)ethanone |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 1-(2-Fluoro-6-((trimethylsilyl)ethynyl)phenyl)ethanone |

| 1-Heptyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 1-(2-Fluoro-6-(hept-1-yn-1-yl)phenyl)ethanone |

Amination Reactions via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgbeilstein-journals.orgresearchgate.netnih.gov This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. This compound can be coupled with a wide variety of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org

Table 3: Exemplary Buchwald-Hartwig Amination of this compound

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 1-(2-Fluoro-6-morpholinophenyl)ethanone |

| Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 1-(2-Fluoro-6-(phenylamino)phenyl)ethanone |

| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-Amyl alcohol | 1-(2-(Benzylamino)-6-fluorophenyl)ethanone |

Other Transition Metal-Catalyzed Cross-Coupling Approaches

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in other cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method offers an alternative route for the formation of carbon-carbon bonds.

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst. It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.

Carbonyl Group Reactivity and Functional Group Interconversions

The acetyl group in this compound is a versatile functional group that can undergo a variety of transformations. These reactions allow for the modification of the ketone moiety, leading to a wide array of derivatives.

Common transformations of the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be a precursor for further synthetic manipulations.

Oxidation: While the ketone itself is at a high oxidation state, the adjacent methyl group can be oxidized under specific conditions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into an alkene by reacting it with a phosphonium (B103445) ylide. This allows for the introduction of a carbon-carbon double bond.

Enolate Chemistry: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations and alkylations, to form new carbon-carbon bonds at the α-position.

Electrophilic Aromatic Substitution Reactions on the Bromo-Fluorophenyl Moiety

The bromo-fluorophenyl ring of this compound can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The acetyl group is a deactivating, meta-directing group, while the fluorine and bromine atoms are deactivating, ortho-, para-directing groups. The interplay of these electronic effects, along with steric hindrance from the ortho-substituents, will determine the regioselectivity of the substitution.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the combined directing effects of the existing substituents.

Halogenation: Further halogenation of the aromatic ring can be accomplished using a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring. However, the deactivating nature of the acetyl and halogen substituents can make these reactions challenging.

The regiochemical outcome of these reactions would need to be determined experimentally, as the directing effects of the multiple substituents can be complex and sometimes lead to mixtures of products.

Nucleophilic Substitution Reactions Involving the Halogen and Ketone

The presence of both a bromine and a fluorine atom on the phenyl ring, ortho to the acetyl group, imparts distinct reactivity to this compound. The electron-withdrawing nature of the acetyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). Generally, the bromine atom is a better leaving group than fluorine in such reactions. However, the steric hindrance around the bromine, due to the adjacent acetyl group, can influence the regioselectivity of the substitution.

Furthermore, the ketone functionality itself is susceptible to nucleophilic attack. This dual reactivity allows for a range of transformations, enabling the selective modification of either the aromatic ring or the side chain.

A variety of nucleophiles can be employed to displace the halogen atoms, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are often facilitated by the use of a base and can be influenced by the choice of solvent and reaction temperature.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product | Reference |

| Amines | Palladium catalyst, base | 1-(2-Amino-6-fluorophenyl)ethanone derivatives | mit.edu |

| Boronic Acids | Palladium catalyst, base | 1-(2-Aryl-6-fluorophenyl)ethanone derivatives | nih.govrsc.org |

| Alkynes | Palladium and copper catalysts, base | 1-(2-Alkynyl-6-fluorophenyl)ethanone derivatives | researchgate.net |

This table is illustrative and based on general reactivity principles of similar compounds, as specific literature data for this compound is limited.

Derivatization Strategies and Novel Chemical Entity Generation from this compound

The strategic functionalization of this compound opens avenues for the synthesis of a multitude of novel chemical entities, many of which are of interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for its derivatization.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester. nih.govrsc.org This strategy is widely used to introduce various aryl or heteroaryl substituents at the 2-position, leading to biaryl structures that are common motifs in pharmaceuticals.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. mit.edu This method provides a direct route to a diverse range of aniline derivatives, which are key intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors.

Sonogashira Coupling: This coupling reaction between the aryl bromide and a terminal alkyne, catalyzed by palladium and copper complexes, is an efficient method for introducing alkynyl moieties. researchgate.net The resulting aryl alkynes are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to construct complex heterocyclic systems.

Beyond cross-coupling reactions, the ketone functionality can be targeted for derivatization. For instance, condensation reactions with hydrazines can lead to the formation of hydrazones, which themselves can be valuable precursors for the synthesis of various nitrogen-containing heterocycles.

The strategic combination of these derivatization reactions allows for the systematic modification of the this compound scaffold, enabling the exploration of chemical space and the generation of libraries of novel compounds for various applications.

Table 2: Examples of Derivatization Strategies

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Class | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Aryl-6-fluorophenyl ethanones | nih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, tBu₃P, NaOtBu | 2-Amino-6-fluorophenyl ethanones | mit.edu |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-fluorophenyl ethanones | researchgate.net |

This table is illustrative and based on general reactivity principles of similar compounds, as specific literature data for this compound is limited.

Role As a Strategic Building Block in Complex Molecule Synthesis

Precursor Applications in Pharmaceutical Intermediate Synthesis

1-(2-Bromo-6-fluorophenyl)ethanone serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. Its reactive nature, attributed to the presence of both a bromine atom and a ketone group, allows for diverse modifications. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of complex organic fragments. The ketone group can be transformed into a variety of other functional groups, including alcohols, amines, and heterocycles. These transformations are fundamental in building the core structures of many pharmaceutical compounds.

The strategic placement of the fluorine atom on the phenyl ring is also of significant importance. Fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule, often leading to improved pharmacokinetic and pharmacodynamic properties. Therefore, incorporating this compound into a synthetic route provides an efficient way to introduce this beneficial element into the final drug candidate.

Integration into Active Pharmaceutical Ingredient (API) Synthesis Pathways

Beyond its role as a precursor, this compound is directly integrated into the synthesis pathways of numerous Active Pharmaceutical Ingredients (APIs). rsc.org Continuous flow chemistry, a modern and efficient method for chemical synthesis, has been successfully employed for the multi-step synthesis of various APIs, and building blocks like this compound are well-suited for such processes. rsc.orgbeilstein-journals.org

For instance, the synthesis of certain kinase inhibitors, a class of drugs used in cancer therapy, can utilize this compound as a key starting material. The bromo- and fluoro-substituted phenyl ring can be a critical component of the pharmacophore responsible for the drug's biological activity. The ability to perform sequential chemical reactions on this building block allows for the efficient construction of the complex molecular architecture of the final API.

Utility in Agrochemical and Fine Chemical Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemical and fine chemical synthesis. The principles of molecular design that make it valuable for drug discovery are also applicable to the development of new pesticides and herbicides. The introduction of fluorine can enhance the efficacy and selectivity of agrochemicals, while the bromo-functionality provides a handle for further chemical elaboration.

In the fine chemical industry, this compound serves as a versatile intermediate for the production of a wide array of specialized chemicals. These can include anything from fragrances and dyes to electronic materials and polymers. The ability to precisely tailor the properties of the final product by modifying this starting material makes it an important tool for chemical innovation.

Design and Synthesis of Fluorinated Building Blocks for Advanced Materials Science

The unique electronic properties conferred by the fluorine atom make this compound a valuable building block for the design and synthesis of advanced materials. beilstein-journals.orgnih.gov Fluorinated organic compounds are increasingly being investigated for applications in materials science, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. ossila.com

The presence of fluorine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which in turn affects its electronic and optical properties. ossila.com By incorporating this compound into the structure of a material, scientists can fine-tune these properties to achieve desired performance characteristics. For example, in the context of OLEDs, this can lead to materials with improved efficiency, color purity, and operational stability. ossila.com The bromo-substituent also allows for polymerization reactions, enabling the creation of novel fluorinated polymers with unique properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6BrFO | uni.lu |

| Molecular Weight | 217.04 g/mol | vibrantpharma.comchemscene.com |

| CAS Number | 928715-37-1 | aboundchem.comsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.comgeno-chem.com |

| Purity | >97% | vibrantpharma.comsigmaaldrich.com |

| Storage Temperature | Room Temperature | vibrantpharma.comsigmaaldrich.com |

Mechanistic Investigations and Computational Chemistry Studies of 1 2 Bromo 6 Fluorophenyl Ethanone

Elucidation of Reaction Mechanisms for Key Transformations

Currently, there are no detailed, peer-reviewed mechanistic studies specifically elucidating the reaction pathways for key transformations involving 1-(2-Bromo-6-fluorophenyl)ethanone. This compound serves as a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones. Typically, these syntheses involve reactions like palladium-catalyzed amination or coupling reactions. The mechanisms for these transformations are generally understood but have not been computationally or experimentally detailed for this specific substrate. For instance, the synthesis of a quinazoline (B50416) derivative would likely proceed through an initial reaction at the acetyl group, followed by an intramolecular cyclization involving the bromo and fluoro-substituted ring, but specific transition states and intermediates for this compound are not documented in available literature.

Quantum Chemical Calculations and Spectroscopic Property Predictions

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of this compound have been published. Such studies would provide valuable insights into its molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This information is crucial for understanding its reactivity towards nucleophiles and electrophiles. For comparison, DFT studies on other substituted acetophenones have shown that the nature and position of substituents significantly influence the electronic properties and aromaticity of the phenyl ring. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to impact the electron density distribution and the reactivity of the carbonyl group and the aromatic ring.

Table 1: Hypothetical DFT Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |

There is no evidence of molecular dynamics (MD) simulations being used to analyze the reaction pathways of this compound in the public domain. MD simulations could offer a dynamic picture of the reaction, including the role of the solvent and the conformational changes the molecule undergoes during a transformation. This would be particularly useful for complex, multi-step reactions.

Establishment of Structure-Reactivity Relationships

The establishment of clear structure-reactivity relationships for this compound is another area lacking specific research. While it is understood that the ortho-bromo and ortho-fluoro substituents will exert steric and electronic effects that influence its reactivity compared to other isomers (e.g., 1-(4-bromophenyl)ethanone), quantitative studies or detailed comparisons are not available. The combination of a bulky bromine atom and an electronegative fluorine atom ortho to the acetyl group likely influences the planarity of the molecule and the accessibility of the carbonyl carbon, which in turn affects its reaction kinetics.

Computational Approaches for Catalyst Design and Optimization

The design and optimization of catalysts using computational methods is a growing field. For reactions involving this compound, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, computational approaches could be used to design more efficient phosphine (B1218219) ligands for the palladium catalyst. These methods often involve calculating the energies of intermediates and transition states in the catalytic cycle. However, no studies have been published that specifically apply these computational design strategies to reactions involving this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Product Characterization in Synthesis

Application of In-Situ Spectroscopic Techniques for Reaction Progress Monitoring

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In the synthesis of compounds like 1-(2-bromo-6-fluorophenyl)ethanone, in-situ spectroscopic techniques provide a continuous stream of data without the need for sample extraction.

While specific in-situ monitoring data for the synthesis of this compound is not extensively detailed in the public domain, the principles of these techniques are widely applied in analogous syntheses. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for tracking the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. For instance, the disappearance of the C-H stretching vibrations of a precursor and the appearance of the carbonyl (C=O) stretch of the ketone product can be monitored in real-time.

Thin-layer chromatography (TLC) is a commonly used method for monitoring the progress of related bromination reactions. ias.ac.in By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of the starting material and the appearance of the product spot can be visualized under a UV lamp, indicating the reaction's progression towards completion. ias.ac.in

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound and its potential synthetic intermediates, one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of each atom.

¹H NMR spectra reveal the number of different types of protons and their neighboring environments. For a related compound, 2-bromo-1-phenylethanone, the aromatic protons appear as multiplets in the range of δ 7.41-7.90 ppm, while the methylene (B1212753) protons adjacent to the bromine atom appear as a singlet at δ 4.38 ppm. ias.ac.in

¹³C NMR spectra provide information about the carbon skeleton of the molecule. In the case of 2-bromo-1-phenylethanone, the carbonyl carbon is observed at δ 191.30 ppm, and the aromatic carbons resonate between δ 128.89 and 133.99 ppm, with the carbon attached to the bromine appearing at δ 30.98 ppm. ias.ac.in

For this compound, the presence of the fluorine atom would introduce additional complexity and information into the NMR spectra through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings. These through-space couplings can provide valuable insights into the molecule's preferred conformation. acs.org

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range (Predicted) | Key Couplings (Predicted) |

| ¹H | Aromatic: 7.0-8.0, Methyl: 2.0-3.0 | J(H,F) couplings for aromatic protons |

| ¹³C | Carbonyl: 190-200, Aromatic: 110-165, Methyl: 25-35 | J(C,F) couplings for aromatic carbons |

| ¹⁹F | -100 to -140 (relative to CFCl₃) | Couplings to nearby protons and carbons |

High-Resolution Mass Spectrometry in Reaction Pathway and Product Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating reaction pathways by identifying intermediates and byproducts.

For this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental formula of C₈H₆BrFO. nih.gov The monoisotopic mass is calculated to be 215.95861 Da. nih.gov The predicted collision cross section (CCS) values for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in its identification. uni.lu

The fragmentation pattern observed in the mass spectrum can provide structural information. For instance, the cleavage of the acyl-aryl bond or the loss of a bromine or fluorine atom would result in characteristic fragment ions, helping to confirm the structure of the synthesized compound.

Interactive Table: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 216.96588 | 134.8 |

| [M+Na]⁺ | 238.94782 | 147.6 |

| [M-H]⁻ | 214.95132 | 140.5 |

| [M+NH₄]⁺ | 233.99242 | 157.3 |

| [M+K]⁺ | 254.92176 | 136.8 |

| [M+H-H₂O]⁺ | 198.95586 | 134.7 |

| [M+HCOO]⁻ | 260.95680 | 155.6 |

| [M+CH₃COO]⁻ | 274.97245 | 185.6 |

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are essential for the separation of the target compound from unreacted starting materials, reagents, and byproducts, as well as for assessing its purity.

Column Chromatography is a standard purification technique used in the synthesis of related brominated ketone products. ias.ac.in A crude reaction mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and a suitable solvent system (eluent) is used to separate the components based on their differential adsorption. ias.ac.in

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds like this compound. A sensitive and rapid low thermal mass GC (LTM GC) method has been developed for the separation and quantification of isomers of bromofluoro benzaldehydes, demonstrating the power of modern GC techniques in resolving closely related halogenated aromatic compounds. rsc.org Such methods can achieve high sensitivity with detection and quantitation limits in the parts-per-million (ppm) range. rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for both analytical purity assessment and preparative isolation of this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, high-resolution separation of the product from impurities can be achieved.

Interactive Table: Chromatographic Methods for Halogenated Aromatic Ketones

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Application |

| Column Chromatography | Silica gel (230–400 mesh) ias.ac.in | Gradient of ethyl acetate (B1210297) in hexane | Purification and Isolation |

| Gas Chromatography (GC) | DB-624 column rsc.org | Ultrafast temperature programming rsc.org | Purity Assessment, Isomer Separation |

| High-Performance Liquid Chromatography (HPLC) | C18 | Gradient of acetonitrile (B52724) in water | Purity Assessment, Preparative Separation |

Future Directions and Emerging Research Avenues for 1 2 Bromo 6 Fluorophenyl Ethanone

Development of Sustainable Synthesis Routes for Halogenated Acetophenones

The chemical industry is increasingly focusing on "green chemistry" to minimize its environmental impact. This involves creating products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated acetophenones, including 1-(2-Bromo-6-fluorophenyl)ethanone, is a prime candidate for the application of these principles.

Future research in this area will likely concentrate on several key strategies:

Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This minimizes waste and improves efficiency.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a critical goal. Research into solid-state reactions, which eliminate the need for solvents altogether, is also a promising avenue. For instance, clay-catalyzed solid-state synthesis has shown potential for related compounds.

Catalytic Methods: The use of catalysts, particularly those that can be recovered and reused, is central to sustainable synthesis. Research is ongoing to develop more efficient and selective catalysts for halogenation reactions, moving away from stoichiometric reagents that generate significant waste.

Renewable Feedstocks: While currently derived from petroleum-based starting materials, future research may explore pathways to synthesize aromatic ketones from renewable biomass sources.

A one-step method for preparing α-halogenated acetophenone (B1666503) glycol ketal compounds has been developed, which simplifies the reaction process, requires milder conditions, and results in high yields without the need for additional catalysts or dehydrating agents. nih.gov This approach, which combines α-halogenation and ketal formation in a single step, represents a significant advancement in the sustainable synthesis of this class of compounds.

Exploration of Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses multiple reactive sites, including the bromine and fluorine atoms on the aromatic ring, the carbonyl group, and the adjacent methyl group. The ability to selectively target one of these sites for modification without affecting the others is crucial for its use in complex multi-step syntheses.

Future research will focus on developing novel methods for chemo- and regioselective functionalization. A key area of interest is the use of transition-metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction, for example, has been successfully employed for the C-C bond formation of similar bromopyridine derivatives, suggesting its potential applicability to this compound for the introduction of alkynyl groups. mdpi.com The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offers an efficient route to synthesize novel functionalized compounds. nih.gov

Key research directions include:

Orthogonal Protecting Group Strategies: Developing protecting groups that can selectively mask certain reactive sites, allowing for sequential and controlled functionalization of the molecule.

Directed Metalation: Utilizing the directing effects of the existing substituents (fluoro and acetyl groups) to achieve highly regioselective metalation and subsequent reaction with electrophiles.

Catalyst Design: Creating new catalysts with enhanced selectivity for specific C-H or C-X (where X is a halogen) bond activations, enabling precise modifications of the aromatic ring.

These strategies will enable the synthesis of a diverse library of derivatives from this compound, each with unique properties and potential applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. nih.gov Integrating the synthesis and functionalization of this compound into these modern platforms is a key area for future development.

Flow Chemistry:

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly reactive or hazardous intermediates. nih.gov The on-demand generation of unstable reagents within a flow system can also minimize risks associated with their storage and handling. nih.gov

Automated Synthesis Platforms:

Automated synthesis systems can perform a wide range of chemical reactions with high throughput, enabling the rapid generation of compound libraries for screening and optimization. nih.gov These platforms can be programmed to carry out multi-step syntheses, including purification and analysis, with minimal human intervention. acs.org The integration of data-driven algorithms can further optimize reaction conditions and predict the outcomes of new synthetic routes. acs.orgchemrxiv.org

Future research will focus on:

Developing robust and scalable flow chemistry protocols for the synthesis of this compound and its derivatives.

Designing and implementing automated workflows for the high-throughput synthesis and screening of novel compounds derived from this building block.

Combining flow chemistry with automated platforms to create fully autonomous systems for the on-demand synthesis of complex molecules. acs.org

Investigation of Bio-Inspired and Biocatalytic Synthetic Routes

Nature provides a rich source of inspiration for the development of novel and sustainable chemical transformations. Bio-inspired and biocatalytic approaches offer the potential for highly selective and environmentally friendly synthesis of complex molecules.

Enzymatic Halogenation:

Enzymes, particularly halogenases, have evolved to perform highly specific halogenation reactions in nature. nih.govnih.gov Research into harnessing these enzymes for the synthesis of halogenated aromatic compounds is a rapidly growing field. nih.gov Flavin-dependent halogenases, for example, are known to catalyze the electrophilic halogenation of aromatic substrates. nih.gov While challenges remain in terms of substrate scope and enzyme stability, ongoing research in enzyme engineering and directed evolution is aimed at overcoming these limitations. nih.gov

Biocatalytic Functionalization:

Beyond halogenation, other enzymes can be employed for the selective functionalization of the this compound scaffold. For instance, ketoreductases (KREDs) can be used for the stereoselective reduction of the carbonyl group to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. nih.gov Transaminases can be used for the synthesis of chiral amines. nih.gov

Future research in this area will likely involve:

The discovery and engineering of novel halogenases with activity towards substituted acetophenones.

The development of multi-enzyme cascade reactions that can perform several synthetic steps in a single pot, mimicking the efficiency of metabolic pathways. acs.org

The exploration of these bio-inspired and biocatalytic routes holds the promise of developing highly efficient, selective, and environmentally benign methods for the synthesis and derivatization of this compound.

Q & A

Basic Questions

Q. What are the recommended laboratory synthesis methods for 1-(2-Bromo-6-fluorophenyl)ethanone?

- Answer : A common approach involves bromination of a fluorophenyl ethanone precursor. For example, bromine in dichloromethane can be added to 1-(2-fluorophenyl)ethanone under controlled conditions (25°C, 2 hours) to introduce the bromine substituent . Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst is another viable route for similar halogenated acetophenones, though solvent choice and stoichiometry must be optimized to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms aromatic ring substitution patterns.

- IR Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br/F vibrations .

- Mass Spectrometry : Determines molecular weight (C₈H₆BrFO; MW: 217.04) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure and confirms stereoelectronic effects of bromine/fluorine .

Q. What safety precautions are critical when handling this compound?

- Answer :

- Use PPE (gloves, lab coat, goggles) and avoid inhalation of vapors/dust.

- Work in a fume hood with adequate ventilation due to potential toxic fumes during reactions .

- Store in sealed containers away from ignition sources; incompatible with strong oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data discrepancies in halogenated aromatic ketones be resolved?

- Answer : Use SHELX software (e.g., SHELXL for refinement) to address twinning or high-resolution data challenges. Adjust parameters like HKLF5 for twinned datasets and employ restraints for disordered atoms. Validate results with R-factors and residual density maps . For example, SHELXPRO interfaces with macromolecular refinement tools, enabling robust handling of complex structures.

Q. What strategies optimize reaction yields in synthesizing halogenated acetophenones?

- Answer :

- Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) in stoichiometric amounts for Friedel-Crafts acylation .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution rates.

- Purification : Column chromatography or recrystallization removes by-products (e.g., di-brominated impurities) .

- Temperature Control : Maintain ≤25°C to prevent over-halogenation .

Q. How do bromine and fluorine substituents influence reactivity in nucleophilic substitutions?

- Answer :

- Electron-Withdrawing Effects : Bromine (σₚ = 0.23) and fluorine (σₚ = 0.06) deactivate the aromatic ring, directing electrophiles to meta/para positions.

- Leaving Group Ability : Bromine’s polarizability enhances nucleophilic aromatic substitution (SNAr) compared to fluorine.

- Steric Effects : Ortho-substituted fluorine may hinder nucleophile access, requiring elevated temperatures or catalysts .

Q. How can computational chemistry predict stability/reactivity of derivatives?

- Answer :

- DFT Calculations : Model transition states for SNAr or coupling reactions (e.g., Suzuki-Miyaura).

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Hirshfeld Surface Analysis : Predict crystal packing and stability based on intermolecular interactions (e.g., halogen bonding) .

Q. What impurities arise during synthesis, and how are they identified?

- Answer :

- Common Impurities : Di-brominated by-products, unreacted starting materials, or oxidation by-products (e.g., carboxylic acids).

- Analytical Methods :

- HPLC/GC-MS : Quantify impurities ≥0.1% using reverse-phase columns or capillary GC .

- TLC : Monitor reaction progress with silica plates and UV visualization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.